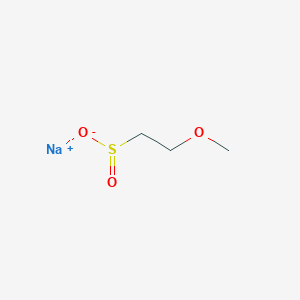
Sodium 2-methoxyethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methoxyethane-1-sulfinate is an organosulfur compound with the molecular formula C3H7NaO3S. It is a sodium salt of a sulfinate ester and is known for its versatile reactivity in organic synthesis. This compound is used as a building block for various organosulfur compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-methoxyethane-1-sulfinate can be synthesized through the oxidation of thiols or thiolates. One common method involves the reaction of methanesulfonic acid with sodium hydroxide to form the sodium salt . Another approach includes the use of sulfonyl chlorides under basic conditions to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methoxyethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides, Sulfides, and Sulfones: Formed through substitution reactions.
Scientific Research Applications
Sodium 2-methoxyethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating, sulfenylating, or sulfinylating reagent in organic synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 2-methoxyethane-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through nucleophilic substitution or addition reactions. The molecular targets and pathways involved include the formation of sulfonyl radicals and their subsequent reactions with other molecules .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-methoxyethane-1-sulfinate is unique due to its methoxyethane group, which imparts distinct reactivity and solubility properties compared to other sodium sulfinates. This uniqueness makes it particularly valuable in specific synthetic applications where other sulfinates may not be as effective .
Properties
Molecular Formula |
C3H7NaO3S |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
sodium;2-methoxyethanesulfinate |
InChI |
InChI=1S/C3H8O3S.Na/c1-6-2-3-7(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
QEBOCDYXKUKMGF-UHFFFAOYSA-M |
Canonical SMILES |
COCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


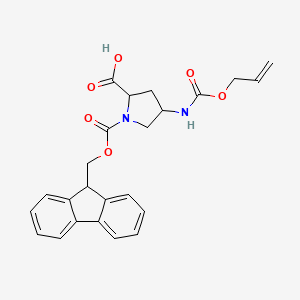
![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
![[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
![2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide](/img/structure/B12503182.png)
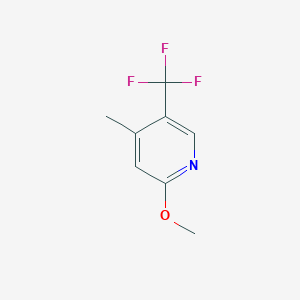
![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)
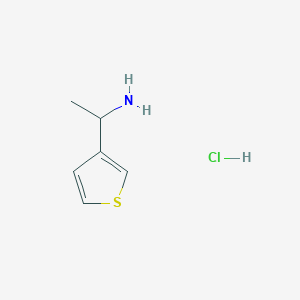
![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)
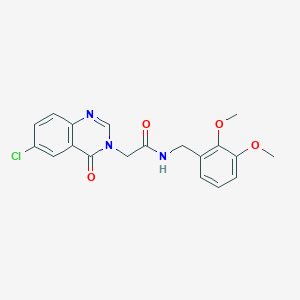


![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)

